molecular formula C15H21N3O3 B1643838 1-Boc-4-(4-pyridinylcarbonyl)-piperazine

1-Boc-4-(4-pyridinylcarbonyl)-piperazine

Cat. No.: B1643838
M. Wt: 291.35 g/mol
InChI Key: CWFNWRPQLBFKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(4-pyridinylcarbonyl)-piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-pyridinylcarbonyl moiety at the 4-position. The Boc group enhances stability during synthetic processes by protecting the secondary amine, while the 4-pyridinylcarbonyl substituent introduces aromatic and polar characteristics, influencing solubility, reactivity, and biological interactions. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and enzyme-targeting drugs .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 4-(pyridine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-4-6-16-7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

CWFNWRPQLBFKMG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-pyridinylcarbonyl group distinguishes this compound from other acylated piperazines. Key comparisons include:

Compound Substituent Solubility (μM) pKa (piperazine N) Key Feature
1-Boc-4-(4-pyridinylcarbonyl)-piperazine 4-pyridinylcarbonyl ~50–70 (pH 6.5) ~5.8–6.2 Polar pyridine enhances solubility vs. aryl groups
1-Boc-4-benzoylpiperazine Benzoyl ~20–30 (pH 6.5) ~5.0–5.5 Lower solubility due to hydrophobicity
1-Phenylpiperazine derivatives Aryl/heteroaryl Variable ~6.5–8.0 Bioactivity influenced by π-π interactions
Piperazine with ethylene spacers CH2CH2 linker >80 (pH 6.5) ~6.0–7.0 Increased solubility via spacer flexibility

Sources :

  • Solubility : The 4-pyridinylcarbonyl group improves aqueous solubility compared to benzoyl derivatives (e.g., 20–30 μM for benzoyl vs. 50–70 μM for pyridinylcarbonyl at pH 6.5). This is attributed to the pyridine ring’s polarity and hydrogen-bonding capacity .
  • pKa : The Boc group lowers the pKa of the piperazine nitrogen (≈5.8–6.2) compared to unprotected piperazines (pKa ≈8–10), reducing basicity and enhancing metabolic stability .

Metabolic Stability and Toxicity

  • Metabolism : The Boc group reduces N-dealkylation, a common metabolic pathway for piperazines. However, the pyridine ring may undergo oxidation, forming N-oxide metabolites, as seen in related compounds .
  • Toxicity : Boc-protected piperazines generally exhibit lower acute toxicity (LD50 >500 mg/kg in rodents) compared to unprotected derivatives, which can induce neurotoxicity at lower doses .

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